molecular formula C20H20FN3O3 B2417073 N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1448065-62-0

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No.: B2417073
CAS No.: 1448065-62-0
M. Wt: 369.396
InChI Key: BTJFKZDPGBCQQT-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features This compound contains a fluorinated phenyl group, a hydroxyethyl group attached to an indole ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where an appropriate Grignard reagent reacts with an indole derivative.

    Fluorination of the Phenyl Ring: The fluorinated phenyl group can be synthesized using electrophilic fluorination methods, such as the reaction of a phenyl derivative with Selectfluor.

    Formation of the Oxalamide Linkage: The final step involves coupling the fluorinated phenyl group and the hydroxyethyl indole derivative with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound’s structural features suggest it could be explored as a potential therapeutic agent. Its indole moiety is a common pharmacophore in many drugs, indicating possible applications in drug design and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated phenyl group and the indole moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1H-indol-3-yl)ethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-2-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is unique due to the specific positioning of the fluorine atom and the hydroxyethyl group on the indole ring. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12-7-8-13(9-16(12)21)23-20(27)19(26)22-10-18(25)15-11-24(2)17-6-4-3-5-14(15)17/h3-9,11,18,25H,10H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJFKZDPGBCQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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